molecular formula C6H8O7 B053231 2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid CAS No. 121633-50-9

2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid

Cat. No. B053231
Key on ui cas rn: 121633-50-9
M. Wt: 194.11 g/mol
InChI Key: KRKNYBCHXYNGOX-ZDOIIHCHSA-N
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Patent
US05527863

Procedure details

A solution of 2.1 g (0.01 moles) of citric acid monohydrate (Formula weight 210) and 0.32 g (0.0028 moles) hexanediamine was added to 19.6 g (0.2 mole) maleic anhydride which had been dissolved in 40 ml water at 80°-95° C., and finally 30 g of 30% aqueous solution of ammonium hydroxide (0.22 mol NH3) was added. This solution was evaporated to dryness over a period of 30 minutes. The solid was then heated at 195°-220° C. for 10 minutes, removed from the heat, allowed to cool and broken up with a spatula. The solid was then heated at 230°-245° C. for 10 minutes, removed from the heat, allowed to cool and broken up with a spatula. Finally, the solid was heated at 230°-245° C. for 10-15 minutes, removed from the heat and allowed to cool to room temperature. The resulting water insoluble polymer was slurried in 40.0 ml of water and a solution of 8.0 g of sodium hydroxide in 12 ml of water was added over 5 minutes. The solution was stirred for 10-20 minutes to give a clear red-brown solution, pH 10-11.0 of a copolymer of polyaspartic acid, citric acid and hexanediamine. The tests for CaSO4, Example 3, and CaCO3 (below) were run and the result are recorded in Table 2.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.22 mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[C:2]([OH:14])(=[O:13])[CH2:3][C:4]([CH2:9][C:10]([OH:12])=[O:11])([C:6]([OH:8])=[O:7])[OH:5].[CH:15]([NH2:22])([NH2:21])[CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].C1(=O)OC(=O)C=C1.[OH-].[NH4+]>O>[C:2]([OH:14])(=[O:13])[CH2:3][C:4]([CH2:9][C:10]([OH:12])=[O:11])([C:6]([OH:8])=[O:7])[OH:5].[CH:15]([NH2:22])([NH2:21])[CH2:16][CH2:17][CH2:18][CH2:19][CH3:20] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
0.32 g
Type
reactant
Smiles
C(CCCCC)(N)N
Name
Quantity
19.6 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.22 mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for 10-20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This solution was evaporated to dryness over a period of 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The solid was then heated at 195°-220° C. for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
removed from the heat
TEMPERATURE
Type
TEMPERATURE
Details
to cool
TEMPERATURE
Type
TEMPERATURE
Details
The solid was then heated at 230°-245° C. for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
removed from the heat
TEMPERATURE
Type
TEMPERATURE
Details
to cool
TEMPERATURE
Type
TEMPERATURE
Details
Finally, the solid was heated at 230°-245° C. for 10-15 minutes
Duration
12.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
removed from the
TEMPERATURE
Type
TEMPERATURE
Details
heat
ADDITION
Type
ADDITION
Details
a solution of 8.0 g of sodium hydroxide in 12 ml of water was added over 5 minutes
Duration
5 min

Outcomes

Product
Details
Reaction Time
15 (± 5) min
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: PH
Name
Type
product
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Type
product
Smiles
C(CCCCC)(N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05527863

Procedure details

A solution of 2.1 g (0.01 moles) of citric acid monohydrate (Formula weight 210) and 0.32 g (0.0028 moles) hexanediamine was added to 19.6 g (0.2 mole) maleic anhydride which had been dissolved in 40 ml water at 80°-95° C., and finally 30 g of 30% aqueous solution of ammonium hydroxide (0.22 mol NH3) was added. This solution was evaporated to dryness over a period of 30 minutes. The solid was then heated at 195°-220° C. for 10 minutes, removed from the heat, allowed to cool and broken up with a spatula. The solid was then heated at 230°-245° C. for 10 minutes, removed from the heat, allowed to cool and broken up with a spatula. Finally, the solid was heated at 230°-245° C. for 10-15 minutes, removed from the heat and allowed to cool to room temperature. The resulting water insoluble polymer was slurried in 40.0 ml of water and a solution of 8.0 g of sodium hydroxide in 12 ml of water was added over 5 minutes. The solution was stirred for 10-20 minutes to give a clear red-brown solution, pH 10-11.0 of a copolymer of polyaspartic acid, citric acid and hexanediamine. The tests for CaSO4, Example 3, and CaCO3 (below) were run and the result are recorded in Table 2.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.22 mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[C:2]([OH:14])(=[O:13])[CH2:3][C:4]([CH2:9][C:10]([OH:12])=[O:11])([C:6]([OH:8])=[O:7])[OH:5].[CH:15]([NH2:22])([NH2:21])[CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].C1(=O)OC(=O)C=C1.[OH-].[NH4+]>O>[C:2]([OH:14])(=[O:13])[CH2:3][C:4]([CH2:9][C:10]([OH:12])=[O:11])([C:6]([OH:8])=[O:7])[OH:5].[CH:15]([NH2:22])([NH2:21])[CH2:16][CH2:17][CH2:18][CH2:19][CH3:20] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
0.32 g
Type
reactant
Smiles
C(CCCCC)(N)N
Name
Quantity
19.6 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.22 mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for 10-20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This solution was evaporated to dryness over a period of 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The solid was then heated at 195°-220° C. for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
removed from the heat
TEMPERATURE
Type
TEMPERATURE
Details
to cool
TEMPERATURE
Type
TEMPERATURE
Details
The solid was then heated at 230°-245° C. for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
removed from the heat
TEMPERATURE
Type
TEMPERATURE
Details
to cool
TEMPERATURE
Type
TEMPERATURE
Details
Finally, the solid was heated at 230°-245° C. for 10-15 minutes
Duration
12.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
removed from the
TEMPERATURE
Type
TEMPERATURE
Details
heat
ADDITION
Type
ADDITION
Details
a solution of 8.0 g of sodium hydroxide in 12 ml of water was added over 5 minutes
Duration
5 min

Outcomes

Product
Details
Reaction Time
15 (± 5) min
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: PH
Name
Type
product
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Type
product
Smiles
C(CCCCC)(N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05527863

Procedure details

A solution of 2.1 g (0.01 moles) of citric acid monohydrate (Formula weight 210) and 0.32 g (0.0028 moles) hexanediamine was added to 19.6 g (0.2 mole) maleic anhydride which had been dissolved in 40 ml water at 80°-95° C., and finally 30 g of 30% aqueous solution of ammonium hydroxide (0.22 mol NH3) was added. This solution was evaporated to dryness over a period of 30 minutes. The solid was then heated at 195°-220° C. for 10 minutes, removed from the heat, allowed to cool and broken up with a spatula. The solid was then heated at 230°-245° C. for 10 minutes, removed from the heat, allowed to cool and broken up with a spatula. Finally, the solid was heated at 230°-245° C. for 10-15 minutes, removed from the heat and allowed to cool to room temperature. The resulting water insoluble polymer was slurried in 40.0 ml of water and a solution of 8.0 g of sodium hydroxide in 12 ml of water was added over 5 minutes. The solution was stirred for 10-20 minutes to give a clear red-brown solution, pH 10-11.0 of a copolymer of polyaspartic acid, citric acid and hexanediamine. The tests for CaSO4, Example 3, and CaCO3 (below) were run and the result are recorded in Table 2.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.22 mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[C:2]([OH:14])(=[O:13])[CH2:3][C:4]([CH2:9][C:10]([OH:12])=[O:11])([C:6]([OH:8])=[O:7])[OH:5].[CH:15]([NH2:22])([NH2:21])[CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].C1(=O)OC(=O)C=C1.[OH-].[NH4+]>O>[C:2]([OH:14])(=[O:13])[CH2:3][C:4]([CH2:9][C:10]([OH:12])=[O:11])([C:6]([OH:8])=[O:7])[OH:5].[CH:15]([NH2:22])([NH2:21])[CH2:16][CH2:17][CH2:18][CH2:19][CH3:20] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
0.32 g
Type
reactant
Smiles
C(CCCCC)(N)N
Name
Quantity
19.6 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.22 mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for 10-20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This solution was evaporated to dryness over a period of 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The solid was then heated at 195°-220° C. for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
removed from the heat
TEMPERATURE
Type
TEMPERATURE
Details
to cool
TEMPERATURE
Type
TEMPERATURE
Details
The solid was then heated at 230°-245° C. for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
removed from the heat
TEMPERATURE
Type
TEMPERATURE
Details
to cool
TEMPERATURE
Type
TEMPERATURE
Details
Finally, the solid was heated at 230°-245° C. for 10-15 minutes
Duration
12.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
removed from the
TEMPERATURE
Type
TEMPERATURE
Details
heat
ADDITION
Type
ADDITION
Details
a solution of 8.0 g of sodium hydroxide in 12 ml of water was added over 5 minutes
Duration
5 min

Outcomes

Product
Details
Reaction Time
15 (± 5) min
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: PH
Name
Type
product
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Type
product
Smiles
C(CCCCC)(N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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